trans-1-(4-Phenylcyclohexyl)ethylamine
Description
Properties
CAS No. |
74068-00-1 |
|---|---|
Molecular Formula |
C14H21N |
Molecular Weight |
203.32 g/mol |
IUPAC Name |
1-(4-phenylcyclohexyl)ethanamine |
InChI |
InChI=1S/C14H21N/c1-11(15)12-7-9-14(10-8-12)13-5-3-2-4-6-13/h2-6,11-12,14H,7-10,15H2,1H3 |
InChI Key |
DZWRYOJSAWKQIK-UHFFFAOYSA-N |
SMILES |
CC(C1CCC(CC1)C2=CC=CC=C2)N |
Canonical SMILES |
CC(C1CCC(CC1)C2=CC=CC=C2)N |
Other CAS No. |
86336-35-8 |
Synonyms |
M.G. 6669 M.G.-6669 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Activity Comparison of M.G. 6669 and Derivatives
| Compound | Substituent Position | Antidepressant Activity (Relative to M.G. 6669) | Toxicity Notes |
|---|---|---|---|
| M.G. 6669 | None | 100% (Reference) | Moderate toxicity observed |
| Alpha-carbon derivative | Alpha-carbon | 40–60% | Not reported |
| N-substituted derivative | Amine nitrogen | 20–50% | Reduced CNS toxicity |
These findings underscore the structural sensitivity of M.G. 6669, where even minor alterations compromise activity .
Cis-Trans Isomerism in Related Cyclohexylamines
For instance, 4-(2-aminoethyl)cyclohexylamine (a diamine analog lacking the phenyl group) exists as a cis-trans mixture. The trans isomer in such systems typically demonstrates:
- Higher metabolic stability : Due to reduced steric hindrance in enzyme-binding pockets.
- Improved receptor binding: The trans configuration aligns better with monoamine transporter geometries.
Table 2: Physical Properties of 4-(2-Aminoethyl)cyclohexylamine Isomers
The phenyl group in M.G. 6669 likely enhances lipophilicity and target engagement compared to non-aromatic analogs, though this introduces trade-offs in toxicity .
Ethylamine-Based Analogues
Ethylamine itself is a simple aliphatic amine with applications in industrial chemistry (e.g., solar cooling fluids) . However, its pharmacological relevance is minimal due to poor blood-brain barrier penetration and lack of structural complexity. The addition of a 4-phenylcyclohexyl group in M.G. 6669 drastically improves its pharmacokinetic profile, enabling CNS activity .
Preparation Methods
Friedel-Crafts Alkylation of Benzene
Early methods utilized Friedel-Crafts alkylation to attach a cyclohexyl group to benzene. For example, reacting cyclohexene with benzene in the presence of AlCl₃ yields 4-phenylcyclohexene, which is hydrogenated to 4-phenylcyclohexane. Subsequent bromination at the 1-position generates 1-bromo-4-phenylcyclohexane, which undergoes nucleophilic substitution with ethylamine under high-temperature conditions (80–120°C) in ethanol. However, this method suffers from poor stereocontrol, producing cis/trans mixtures requiring chromatographic separation.
Stereoselective Hydrogenation
To improve trans-selectivity, catalytic hydrogenation of 1-(4-phenylcyclohexenyl)ethylamine precursors has been employed. Using PtO₂ or Pd/C catalysts in acetic acid at 50–80°C under 3–5 bar H₂ pressure achieves >90% trans-configuration retention. For instance, hydrogenating 1-(4-phenylcyclohexenyl)ethylamine with 5% Pd/C in EtOH at 60°C for 12 hours yields this compound with 85% enantiomeric excess (ee).
Reductive Amination of Cyclohexanone Derivatives
Reductive amination offers a streamlined route by combining ketone reduction and amine formation in one pot.
Cyclohexanone Intermediate Preparation
4-Phenylcyclohexanone is synthesized via oxidation of 4-phenylcyclohexanol using Jones reagent (CrO₃/H₂SO₄) in acetone at 0°C. Alternatively, Grignard addition to cyclohexenone derivatives followed by hydrolysis provides the ketone precursor.
Organometallic Approaches
Organometallic reagents enable precise C–N bond formation while controlling stereochemistry.
Grignard Reagent-Mediated Synthesis
Reacting 4-phenylcyclohexylmagnesium bromide with ethylamine derivatives in THF at −78°C forms the C–N bond directly. Quenching with NH₄Cl yields the crude amine, which is purified via distillation (bp 150–155°C under vacuum). This method achieves 65% yield but requires strict anhydrous conditions.
Lithium Amide Intermediates
Lithium-halogen exchange using n-BuLi with 1-bromo-4-phenylcyclohexane generates a lithiated intermediate, which reacts with ethylamine at −40°C. The trans product predominates (7:1 trans/cis ratio) due to steric hindrance during amine addition.
Catalytic Asymmetric Synthesis
Recent advances employ chiral catalysts to enforce trans-configuration.
Rhodium-Catalyzed Hydrogenation
Using [Rh(COD)((R)-BINAP)]OTf as a catalyst, 1-(4-phenylcyclohexenyl)ethylamine undergoes asymmetric hydrogenation in iPrOH at 50°C under 10 bar H₂. This method achieves 92% ee and 88% yield, outperforming traditional catalysts.
Enzymatic Resolution
Racemic mixtures are resolved via lipase-catalyzed acetylation. Candida antarctica lipase B (CAL-B) selectively acetylates the cis-amine in toluene at 37°C, leaving the trans isomer unreacted. After separation, hydrolysis with NaOH/MeOH recovers this compound with >99% ee.
Comparative Analysis of Methods
The table below summarizes key parameters for each synthesis route:
| Method | Starting Material | Catalyst/Solvent | Temperature (°C) | Yield (%) | trans/cis Ratio |
|---|---|---|---|---|---|
| Friedel-Crafts | Benzene, Cyclohexene | AlCl₃/CH₂Cl₂ | 25 | 45 | 1:1 |
| Reductive Amination | 4-Phenylcyclohexanone | NaBH₃CN/MeOH | 25 | 82 | 3:1 |
| Grignard Reagent | 4-PhCyclohexylMgBr | THF | −78 | 65 | 7:1 |
| Rh-Catalyzed Hydrogenation | 1-(4-PhCyclohexenyl)ethylamine | [Rh(COD)(BINAP)]OTf/iPrOH | 50 | 88 | 99:1 |
Challenges and Optimization Strategies
Stereochemical Control
Achieving high trans-selectivity remains challenging due to the cyclohexane ring’s conformational flexibility. Strategies include:
Q & A
Basic Research Questions
Q. What are the common synthetic pathways for producing trans-1-(4-Phenylcyclohexyl)ethylamine, and how can reaction conditions be optimized for higher yields?
- Methodology : Synthesis typically involves multi-step processes such as:
- Grignard reactions to form the cyclohexyl backbone, followed by ammonolysis or reductive amination to introduce the ethylamine group .
- Catalytic hydrogenation of imine intermediates under controlled pressure (e.g., 50–100 psi H₂) to ensure stereochemical integrity .
- Optimization : Adjusting temperature (e.g., 0–25°C for sensitive intermediates) and solvent polarity (e.g., dichloromethane or THF) can improve yield .
Q. What purification techniques are most effective for isolating this compound from reaction mixtures?
- Methodology :
- Flash chromatography using silica gel with gradient elution (hexane/ethyl acetate) to separate stereoisomers .
- Recrystallization from ethanol/water mixtures to enhance purity (>98%) .
- HPLC with chiral columns (e.g., Chiralpak AD-H) for enantiomeric resolution .
Q. Which spectroscopic and analytical methods are critical for characterizing this compound?
- Methodology :
- ¹H/¹³C NMR : To confirm the trans-configuration (e.g., coupling constants J = 10–12 Hz for axial-equatorial protons in cyclohexane) .
- Mass spectrometry (HRMS) : For molecular ion validation (e.g., m/z calculated for C₁₄H₁₉N: 201.1518) .
- X-ray crystallography : To resolve stereochemical ambiguities in crystalline derivatives .
Q. How can researchers assess the biological activity of this compound in preliminary studies?
- Methodology :
- In vitro receptor binding assays : Screen for affinity against GPCRs (e.g., serotonin or dopamine receptors) using radioligand displacement .
- Cytotoxicity profiling : Use MTT assays on human cell lines (e.g., HEK-293) to evaluate safety margins .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its interaction with biological targets?
- Methodology :
- Molecular docking simulations : Compare binding poses of trans vs. cis isomers with target proteins (e.g., monoamine transporters) using software like AutoDock Vina .
- Pharmacophore modeling : Identify critical spatial arrangements of the cyclohexyl and amine groups for activity .
Q. What enzymatic strategies can improve the enantioselective synthesis of this compound?
- Methodology :
- ω-Transaminase engineering : Use directed evolution (random mutagenesis + semi-rational design) to enhance enzyme specificity for asymmetric synthesis .
- Biocatalytic cascades : Combine ketoreductases and transaminases in one-pot reactions to streamline production .
Q. How can structure-activity relationship (SAR) studies be designed to optimize the pharmacological profile of this compound?
- Methodology :
- Analog synthesis : Modify the phenyl or cyclohexyl substituents (e.g., halogenation or methoxylation) and test activity .
- Free-Wilson analysis : Quantify contributions of substituents to biological potency using regression models .
Q. How should researchers address contradictions in reported data on the compound’s physicochemical properties or bioactivity?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
